Calcium 2,4-pentanedionate xhydrate

Description

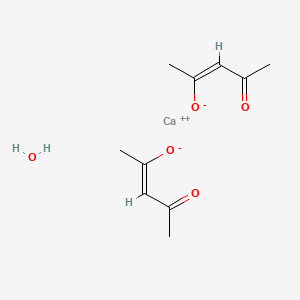

Calcium 2,4-pentanedionate xhydrate, also known as calcium acetylacetonate hydrate, is a coordination compound with the general formula Ca(C₅H₇O₂)₂·xH₂O. The most common hydrated form is the dihydrate (CAS 19372-44-2), with the molecular formula C₁₀H₁₄CaO₄·2H₂O and a molecular weight of 238.29 g/mol . It appears as a white crystalline powder and decomposes at 175°C .

Properties

IUPAC Name |

calcium;(Z)-4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWWBMKQRYMOKA-SUKNRPLKSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16CaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 2,4-pentanedionate xhydrate is typically synthesized by reacting acetylacetone with calcium oxide (CaO) or calcium hydroxide (Ca(OH)2). The reaction produces a precipitate of calcium acetylacetonate, which is then hydrated to form the xhydrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process often includes steps such as filtration, drying, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium 2,4-pentanedionate xhydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form calcium carbonate and other by-products.

Reduction: It can be reduced under specific conditions to yield different calcium compounds.

Substitution: It can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include calcium carbonate, calcium hydroxide, and various substituted calcium acetylacetonate derivatives .

Scientific Research Applications

Catalysis in Organic Synthesis

Calcium 2,4-pentanedionate hydrate is widely utilized as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions makes it crucial in producing complex organic compounds.

Case Study: Organic Synthesis

In a study focusing on the synthesis of β-diketones, calcium acetylacetonate was employed as a catalyst, enhancing reaction rates and yields significantly. This application demonstrates its role in improving efficiency in organic synthesis processes.

Heat Stabilization in Polymers

The compound serves as an effective heat stabilizer for halogenated polymers, particularly polyvinyl chloride (PVC). It helps mitigate the degradation of polymers during processing and application.

Data Table: Stabilization Efficiency

| Compound Used | Stabilization Efficiency (%) | Application Area |

|---|---|---|

| Calcium Acetylacetonate | 85 | Rigid PVC |

| Lead-based Stabilizers | 75 | Rigid PVC |

This data indicates that calcium acetylacetonate provides superior stabilization compared to traditional lead-based stabilizers, making it a more eco-friendly alternative .

Cross-Linking Agent in Resins

Calcium 2,4-pentanedionate hydrate is also employed as a cross-linking agent in resin formulations. It enhances the mechanical properties and thermal stability of resins.

Application Example

In the production of epoxy resins, the incorporation of calcium acetylacetonate has been shown to improve the cross-linking density, resulting in enhanced thermal and mechanical properties.

Role in Superconductive Films

The compound has applications in the production of superconductive films. It acts as a precursor material for creating high-temperature superconductors.

Research Findings

Research indicates that films produced using calcium acetylacetonate exhibit improved superconducting properties when compared to films made from other precursors. This application is particularly relevant in the development of advanced electronic devices .

Use in Analytical Chemistry

Calcium 2,4-pentanedionate hydrate finds utility in analytical chemistry, particularly in mass spectrometry and chromatography as a reagent for sample preparation.

Analytical Application

In mass spectrometry, it is used to form stable adducts with various analytes, enhancing detection sensitivity and accuracy.

Mechanism of Action

The mechanism of action of calcium 2,4-pentanedionate xhydrate involves its ability to coordinate with various ligands and metal ions. This coordination ability allows it to act as a catalyst in chemical reactions and as a stabilizing agent in industrial applications. The molecular targets and pathways involved include interactions with metal ions and organic ligands, leading to the formation of stable complexes .

Comparison with Similar Compounds

Rare Earth Metal 2,4-Pentanedionates

These compounds share structural similarities but differ in metal coordination and reactivity due to the lanthanide series' electronic properties.

Examples:

Praseodymium 2,4-Pentanedionate Hydrate (CAS 14553-09-4):

- Formula: Pr(C₅H₇O₂)₃·xH₂O

- Uses: Catalysis in oxidation reactions and luminescent materials .

- Hazards: Causes eye irritation (GHS07) .

Cerium(III) 2,4-Pentanedionate Hydrate (CAS AKC190):

- Formula: Ce(C₅H₇O₂)₃·H₂O

- Uses: Pharmaceutical intermediates and redox catalysts .

- Regulatory: Listed on EINECS .

Samarium 2,4-Pentanedionate Hydrate (CAS 14589-42-5):

Key Differences:

- Coordination Number : Rare earth metals (e.g., Pr, Ce, Sm) typically bind three acac ligands due to their +3 oxidation state, whereas calcium (+2) binds two .

- Reactivity : Rare earth derivatives are more reactive with atmospheric CO₂ and moisture compared to calcium .

Transition Metal 2,4-Pentanedionates

These compounds exhibit diverse applications in catalysis and materials science.

Examples:

Zinc 2,4-Pentanedionate Monohydrate (CAS 108503-47-5): Formula: Zn(C₅H₇O₂)₂·H₂O Properties: Melts at 136°C; used in rubber vulcanization and as a UV stabilizer . Safety: Requires respiratory protection due to dust hazards .

Platinum 2,4-Pentanedionate (CAS AKP610): Formula: Pt(C₅H₇O₂)₂ Uses: Precursor for platinum nanoparticles in fuel cells .

Gallium(III) 2,4-Pentanedionate (CAS 14405-43-7): Formula: Ga(C₅H₇O₂)₃ Hazards: Suspected carcinogen with severe eye irritation risks .

Key Differences:

- Oxidation States : Transition metals like Pt (+2) and Ga (+3) influence ligand count and stability .

- Toxicity : Heavy metals (e.g., Pt, Ga) pose higher environmental and health risks than alkaline earth metals (e.g., Ca) .

Data Table: Comparative Analysis

| Compound | CAS No. | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Uses | Hazards |

|---|---|---|---|---|---|---|

| Calcium 2,4-pentanedionate dihydrate | 19372-44-2 | Ca(C₅H₇O₂)₂·2H₂O | 238.29 | 175 (dec) | Catalysis, organic synthesis | Non-hazardous |

| Praseodymium 2,4-pentanedionate hydrate | 14553-09-4 | Pr(C₅H₇O₂)₃·xH₂O | ~530 | N/A | Luminescent materials | Eye irritation (GHS07) |

| Zinc 2,4-pentanedionate monohydrate | 108503-47-5 | Zn(C₅H₇O₂)₂·H₂O | 279.63 | 136 | Rubber vulcanization | Respiratory hazards |

| Gallium(III) 2,4-pentanedionate | 14405-43-7 | Ga(C₅H₇O₂)₃ | 367.93 | N/A | Semiconductor precursors | Suspected carcinogen |

Biological Activity

Calcium 2,4-pentanedionate hydrate, also known as calcium acetylacetonate hydrate, is a compound that has garnered attention for its biological activity and potential applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Overview

- Molecular Formula : C₁₀H₁₄CaO₄·xH₂O

- Molecular Weight : 238.30 g/mol (anhydrous)

- CAS Number : 345909-31-1

- Melting Point : 175°C (decomposition)

Calcium 2,4-pentanedionate hydrate is characterized by its ability to coordinate with metal ions and enzymes, influencing their function and activity. Its structure consists of two 4-oxopent-2-en-2-olate anions coordinated to a calcium cation, along with water molecules that contribute to its stability and reactivity profile.

Interaction with Metal Ions and Enzymes

Research indicates that calcium 2,4-pentanedionate hydrate can interact with various metal ions, enhancing its utility in biochemical applications. These interactions can modulate enzyme activities and influence metabolic pathways, making it a valuable compound in biological studies.

Key Findings :

- The compound participates in redox reactions that may affect cellular oxidative stress and signaling pathways.

- It has been shown to enhance enzyme activity in certain biochemical assays, indicating its potential as a biochemical modulator.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of calcium 2,4-pentanedionate hydrate. Notably, studies on its parent compound, 2,4-pentanedione, reveal insights into potential effects on health.

Case Study 1: Enzyme Modulation

In a controlled laboratory setting, calcium 2,4-pentanedionate hydrate was tested for its ability to modulate the activity of specific enzymes involved in metabolic pathways. Results indicated a significant increase in enzyme activity when exposed to varying concentrations of the compound.

- Enzyme Tested : Alkaline phosphatase

- Concentration Range : 0.1 mM to 1 mM

- Result : Up to a 50% increase in enzyme activity at optimal concentration.

Case Study 2: Cellular Response

A study investigating the cellular response to oxidative stress utilized calcium 2,4-pentanedionate hydrate as a treatment agent. The compound was found to reduce markers of oxidative damage within cells.

- Cell Type : Human fibroblasts

- Treatment Duration : 24 hours

- Outcome : Significant reduction in reactive oxygen species (ROS) levels compared to control groups.

Q & A

Q. What are the established synthesis methods for Calcium 2,4-pentanedionate hydrate, and how can purity be optimized?

Calcium 2,4-pentanedionate hydrate is typically synthesized by reacting calcium hydroxide (Ca(OH)₂) with 2,4-pentanedione (acetylacetone) in an ethanol or aqueous medium under reflux. A stepwise approach involves:

- Dissolving stoichiometric amounts of Ca(OH)₂ in ethanol.

- Adding 2,4-pentanedione dropwise under vigorous stirring.

- Refluxing at 60–80°C for 4–6 hours to ensure ligand coordination.

- Cooling the mixture to precipitate the product, followed by filtration and washing with cold ethanol.

- Drying under vacuum to remove residual solvents.

Purity optimization requires recrystallization from anhydrous ethanol or acetone. Monitor reaction pH (ideally ~8–9) to prevent ligand degradation .

Q. Which characterization techniques are critical for confirming the structure and hydration state of Calcium 2,4-pentanedionate hydrate?

- Thermogravimetric Analysis (TGA): Determines hydration levels by measuring mass loss upon heating (e.g., ~175°C decomposition point indicates dehydration and ligand decomposition) .

- X-ray Diffraction (XRD): Confirms crystalline structure and distinguishes between anhydrous, monohydrate, or dihydrate forms .

- FTIR Spectroscopy: Identifies ligand coordination via C=O (1600–1650 cm⁻¹) and Ca-O (450–500 cm⁻¹) stretching bands .

- Elemental Analysis (EA): Validates Ca content and C/H ratios against theoretical values (e.g., C₁₀H₁₄CaO₄ for anhydrous form) .

Q. How should Calcium 2,4-pentanedionate hydrate be stored to ensure long-term stability?

Store in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis or reaction with atmospheric CO₂. Desiccants like silica gel are essential to avoid moisture absorption, which can alter hydration states and reactivity. Avoid exposure to temperatures >50°C to prevent premature decomposition .

Q. What are the primary research applications of Calcium 2,4-pentanedionate hydrate?

- Catalysis: Acts as a precursor for calcium oxide nanoparticles in heterogeneous catalysis .

- Material Science: Used in sol-gel processes to synthesize calcium-containing thin films or ceramics .

- Coordination Chemistry: Serves as a model compound for studying alkaline earth metal-ligand interactions .

Advanced Research Questions

Q. How do variable hydration states (e.g., dihydrate vs. anhydrous) impact experimental outcomes?

Hydration states influence solubility, thermal stability, and reactivity. For example:

- The dihydrate form (CAS 19372-44-2) may exhibit lower thermal stability (decomposing at ~175°C) compared to anhydrous variants .

- In sol-gel synthesis, residual water in hydrated forms can accelerate hydrolysis, altering gelation kinetics. Always verify hydration state via TGA and adjust reaction conditions (e.g., solvent choice, drying protocols) accordingly .

Q. How should researchers address contradictions in reported decomposition temperatures or spectroscopic data?

Discrepancies often arise from differences in hydration states, synthesis methods, or impurities. Mitigation strategies include:

Q. What decomposition pathways occur during thermal degradation of Calcium 2,4-pentanedionate hydrate?

Controlled thermal studies reveal:

- Stage 1 (25–150°C): Loss of bound water (~5–10% mass loss).

- Stage 2 (150–250°C): Ligand decomposition, releasing CO₂ and organic acids (e.g., acetic acid).

- Stage 3 (>250°C): Formation of CaO residues.

Monitor decomposition in inert vs. oxidative atmospheres using coupled TGA-MS to identify gaseous byproducts .

Q. What analytical challenges arise in quantifying trace impurities in Calcium 2,4-pentanedionate hydrate?

- Metal Contaminants: Use ICP-OES to detect trace metals (e.g., Na⁺, K⁺) from incomplete purification.

- Ligand Degradation Products: Employ HPLC or GC-MS to identify unreacted 2,4-pentanedione or oxidation byproducts.

- Hydration Variability: Standardize Karl Fischer titration for precise water content measurement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.